2-(Thiophen-3-YL)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

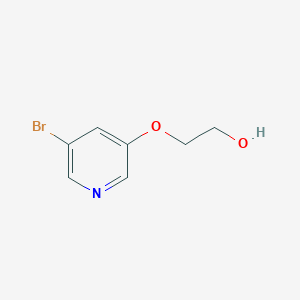

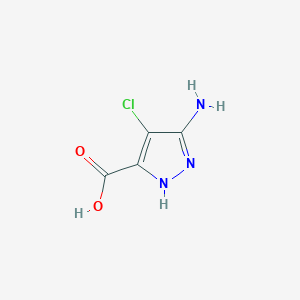

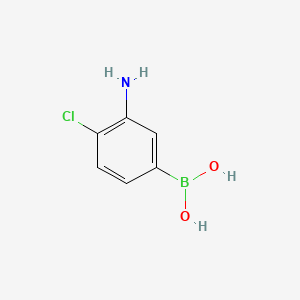

2-(Thiophen-3-YL)isonicotinic acid is a chemical compound with the CAS Number: 893723-63-2. It has a molecular weight of 205.24 and its IUPAC name is 2-(3-thienyl)isonicotinic acid . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Molecular Structure Analysis

The linear formula of 2-(Thiophen-3-YL)isonicotinic acid is C10H7NO2S . The InChI Code is 1S/C10H7NO2S/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13) and the InChI key is BOZGVVVDIQBTDY-UHFFFAOYSA-N .Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

2-(Thiophen-3-YL)isonicotinic acid: and its derivatives have been studied for their potential anticancer properties. Thiophene derivatives are known to exhibit a variety of pharmacological effects, including anticancer activity . The compound’s structure allows for interaction with biological targets that can inhibit the growth of cancer cells.

Organic Electronics: Semiconductors

In the field of organic electronics, thiophene-based molecules, including 2-(Thiophen-3-YL)isonicotinic acid , play a crucial role in the development of organic semiconductors . These materials are essential for creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Material Science: Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . The incorporation of 2-(Thiophen-3-YL)isonicotinic acid into materials can enhance their resistance to corrosion, which is vital for extending the lifespan of metal components.

Pharmaceutical Applications: Anti-inflammatory and Antimicrobial

The compound has been identified as having anti-inflammatory and antimicrobial properties, making it a valuable asset in the pharmaceutical industry . It can be used to develop new drugs that can treat inflammatory conditions and infections.

Synthetic Chemistry: Heterocyclization Reactions

2-(Thiophen-3-YL)isonicotinic acid: is involved in various heterocyclization reactions, which are significant for synthesizing thiophene derivatives . These reactions are fundamental in creating complex organic compounds with specific desired properties.

Anesthetic Applications: Voltage-Gated Sodium Channel Blocker

As a derivative of thiophene, this compound is related to articaine, which is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, indicating that 2-(Thiophen-3-YL)isonicotinic acid could have similar applications in anesthetic formulations .

Mechanism of Action

Target of Action

The primary target of 2-(Thiophen-3-YL)isonicotinic acid is the enzyme mPGES-1 . This enzyme, also known as Microsomal Prostaglandin E Synthase-1, plays a crucial role in the biosynthesis of prostaglandin E2 (PGE2), which is particularly upregulated in inflammation and tumors .

Mode of Action

It is known that the compound interacts with its target, mpges-1, to inhibit its activity . This inhibition results in a decrease in the production of PGE2, thereby potentially reducing inflammation and tumor growth .

Biochemical Pathways

The inhibition of mPGES-1 by 2-(Thiophen-3-YL)isonicotinic acid affects the prostaglandin biosynthesis pathway . Specifically, it prevents the conversion of PGH2 to PGE2, a key step in this pathway . The downstream effects of this inhibition include a reduction in inflammation and potentially a decrease in tumor growth .

Result of Action

The molecular and cellular effects of 2-(Thiophen-3-YL)isonicotinic acid’s action primarily involve a reduction in the levels of PGE2 due to the inhibition of mPGES-1 . This can lead to a decrease in inflammation and potentially a reduction in tumor growth .

properties

IUPAC Name |

2-thiophen-3-ylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZGVVVDIQBTDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406261 |

Source

|

| Record name | 2-(THIOPHEN-3-YL)ISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-3-YL)isonicotinic acid | |

CAS RN |

893723-63-2 |

Source

|

| Record name | 2-(THIOPHEN-3-YL)ISONICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Ethoxycarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1275844.png)